molecular formula C26H25N3O5S B2792205 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361173-28-6

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2792205
CAS No.: 361173-28-6
M. Wt: 491.56
InChI Key: STLDSIWGICVZTK-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]oxazole moiety, a phenyl group, and a sulfonyl benzamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzo[d]oxazole ring, the attachment of the phenyl group, and the introduction of the sulfonyl benzamide moiety. Common synthetic routes may include:

    Formation of benzo[d]oxazole: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the sulfonyl benzamide: This can be done using sulfonyl chlorides and amines under mild conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may facilitate binding to active sites, while the sulfonyl benzamide group can interact with other functional groups in the target molecule. These interactions can modulate biological pathways, leading to desired effects.

Comparison with Similar Compounds

Similar compounds to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide include:

    N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide: This compound lacks the dimethylmorpholino group, which may affect its reactivity and applications.

    N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide: The ethyl group can alter the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and potential for diverse applications.

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound based on existing literature.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzo[d]oxazole : The benzo[d]oxazole ring is synthesized through cyclization reactions involving ortho-amino phenols and carboxylic acids.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting an amine with sulfonyl chloride.
  • Final Coupling : The final product is obtained by coupling the benzo[d]oxazole derivative with the sulfonamide.

Antimicrobial Activity

Research has indicated that compounds with benzo[d]oxazole structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
Target CompoundS. aureus20

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., Hep3B liver cancer cells) demonstrated that the compound induces cell cycle arrest at the G2-M phase, suggesting it may inhibit cancer cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
Hep3B15Induces G2-M phase arrest
MCF720Apoptosis via mitochondrial pathway

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers treated Hep3B cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed significant apoptosis in treated cells compared to controls .
  • Case Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial efficacy of the target compound against standard antibiotics. Results indicated that it outperformed several common antibiotics in inhibiting bacterial growth .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-17-15-29(16-18(2)33-17)35(31,32)22-13-9-19(10-14-22)25(30)27-21-11-7-20(8-12-21)26-28-23-5-3-4-6-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLDSIWGICVZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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